2-(chloromethyl)-5-[(4-methylphenyl)amino]-3-(2-methylpropyl)-3H-anthra[1,2-d]imidazole-6,11-dione
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Overview
Description
2-(Chloromethyl)-5-[(4-methylphenyl)amino]-3-(2-methylpropyl)-3H-anthra[1,2-d]imidazole-6,11-dione: is a mouthful, but its structure reveals its significance. Let’s break it down:
Chemical Formula: CHClNO
IUPAC Name: 2-(2,6-diethyl-4-methylphenyl)malonamide
Common Names: 6-Diethyl-4-methylphenyl malonic acid diamide, 2-(2,6-diethyl-4-methylphenyl)-propanediamide
This compound belongs to the anthraquinone family and contains an imidazole ring fused to an anthracene core. Its unique structure suggests diverse applications.
Preparation Methods
Synthetic Routes::
Malonamide Derivatives Synthesis:
- Industrial-scale synthesis typically involves multistep processes, optimization, and purification to achieve high yields.
Chemical Reactions Analysis
Reactions::
Nucleophilic Substitution: The chloromethyl group can undergo substitution reactions (e.g., with amines) to introduce various substituents.
Reduction: Reduction of the imidazole ring can yield different products.
Oxidation: Oxidation of the methyl group may lead to new functionalities.
Chloromethylation: Chloromethyl ether or chloromethyl methyl ether.
Cyclization: Ammonium acetate or other suitable cyclization agents.
- The primary product is the titled compound, but variations arise from different substituents and reaction conditions.
Scientific Research Applications
Medicine: Investigate its potential as an anticancer agent due to its anthraquinone core.
Biology: Explore its interactions with cellular components and enzymes.
Chemistry: Study its reactivity and design derivatives for specific purposes.
Industry: Evaluate its use in dyes, pigments, or materials.
Mechanism of Action
Targets: Likely molecular targets include DNA, enzymes, or receptors.
Pathways: Investigate its impact on cell signaling, apoptosis, or oxidative stress.
Comparison with Similar Compounds
Uniqueness: Its fused anthraquinone-imidazole structure sets it apart.
Similar Compounds: Explore related anthraquinones, imidazoles, or malonamides.
Properties
Molecular Formula |
C27H24ClN3O2 |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
2-(chloromethyl)-5-(4-methylanilino)-3-(2-methylpropyl)naphtho[3,2-e]benzimidazole-6,11-dione |
InChI |
InChI=1S/C27H24ClN3O2/c1-15(2)14-31-21-12-20(29-17-10-8-16(3)9-11-17)23-24(25(21)30-22(31)13-28)27(33)19-7-5-4-6-18(19)26(23)32/h4-12,15,29H,13-14H2,1-3H3 |
InChI Key |
TWVLDBIZOTXEBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C4=C2C(=O)C5=CC=CC=C5C4=O)N=C(N3CC(C)C)CCl |
Origin of Product |
United States |
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